Adenosine 3-monophosphate hydrate
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Overview
Description
Adenosine 3-monophosphate hydrate is a nucleotide and a metabolite formed via the hydrolysis of 2’,3’-cyclic adenosine monophosphate by metal-dependent phosphodiesterases . It is a crucial compound in various biological processes and serves as a metabolic intermediate in the biosynthesis of adenosine . This compound is commonly used in scientific research due to its significant role in cellular functions and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 3-monophosphate hydrate can be synthesized through the hydrolysis of adenosine triphosphate (ATP) using specific enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase . The reaction typically occurs in a buffered solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological processes that utilize microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the hydrolysis of ATP, leading to the accumulation of this compound . The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Adenosine 3-monophosphate hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are usually carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of adenosine diphosphate, while reduction can yield adenosine .
Scientific Research Applications
Adenosine 3-monophosphate hydrate has a wide range of applications in scientific research:
Mechanism of Action
Adenosine 3-monophosphate hydrate exerts its effects by interacting with specific receptors and enzymes within the cell. It activates adenosine receptors, leading to various downstream effects such as the inhibition of cell proliferation and modulation of immune responses . The compound also serves as a substrate for enzymes involved in nucleotide metabolism, influencing cellular energy balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5-monophosphate: Another nucleotide involved in cellular metabolism.
Adenosine diphosphate: A product of ATP hydrolysis and a precursor to adenosine triphosphate.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
Adenosine 3-monophosphate hydrate is unique due to its specific role as a metabolic intermediate and its ability to modulate various cellular functions through receptor activation and enzyme interactions . Its distinct properties make it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C10H16N5O8P |
---|---|
Molecular Weight |
365.24 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 |
InChI Key |
HAWIDQLWSQBRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O |
Origin of Product |
United States |
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